molecular formula C11H13N B1601689 2-Methyl-2-(p-tolyl)propanenitrile CAS No. 40119-34-4

2-Methyl-2-(p-tolyl)propanenitrile

Cat. No. B1601689
CAS RN: 40119-34-4
M. Wt: 159.23 g/mol
InChI Key: VCSBTPVGIGROGB-UHFFFAOYSA-N
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Description

2-Methyl-2-(p-tolyl)propanenitrile is an organic compound with the molecular formula C11H13N . It is a type of nitrile, which is a class of organic compounds that have a -CN group, also known as a cyano group .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(p-tolyl)propanenitrile consists of a nitrile group (-CN) attached to a propane chain that is substituted with a methyl group and a p-tolyl group .

Scientific Research Applications

Radical Scavenging Activity

2-Methyl-2-(p-tolyl)propanenitrile has been investigated for its radical scavenging activity, particularly in photoinitiated crosslinking of acrylate formulations. This compound has shown efficiency in scavenging 2-cyano-2-propyl radicals, which are thermally generated, leading to the formation of various chemically stable compounds (Hageman, 1999).

Conformational Analysis

Research on similar compounds, such as 1-p-tolyl-2-phenyl-1-propanone, has involved the conformational analysis using NMR spectroscopy. Such studies provide insights into the structural and chemical properties of these compounds, which can be critical for various applications in chemistry and material science (Kunieda et al., 1983).

Synthesis of Heterocyclic Compounds

2-Methyl-2-(p-tolyl)propanenitrile is utilized in the synthesis of heterocyclic compounds. For instance, its reaction with γ-halocarbonyl compounds has been explored to produce 2-cyanopyrrolidines, which are valuable in organic synthesis and pharmaceutical applications (Grygorenko et al., 2007).

Antimicrobial Activity

This compound has been used as a key synthon in the preparation of a variety of heterocyclic substances with promising antimicrobial activities against Gram-negative and Gram-positive bacteria, as well as yeast. Such research highlights its potential in the development of new antimicrobial agents (Behbehani et al., 2011).

Metabolic Engineering

In the field of biotechnology, related compounds like 1,2-propanediol have been metabolically engineered in bacteria like Escherichia coli for the production of enantiomerically pure compounds from renewable resources, indicating potential biotechnological applications of similar compounds (Altaras & Cameron, 1999).

Safety And Hazards

2-Methyl-2-(p-tolyl)propanenitrile is classified as a warning substance. Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . It is harmful if swallowed .

properties

IUPAC Name

2-methyl-2-(4-methylphenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSBTPVGIGROGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30494716
Record name 2-Methyl-2-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(p-tolyl)propanenitrile

CAS RN

40119-34-4
Record name 2-Methyl-2-(4-methylphenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30494716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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